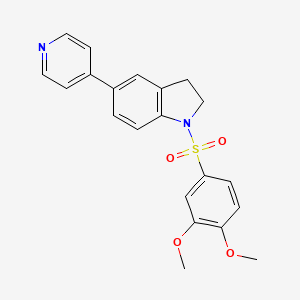

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

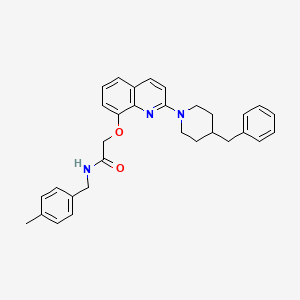

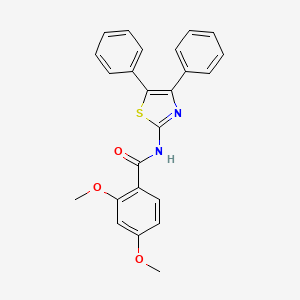

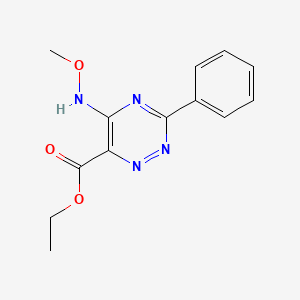

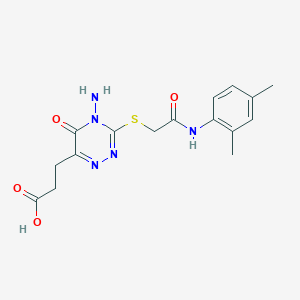

“1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing cyclic structure, attached to a pyridinyl group and a sulfonyl group linked to a dimethoxyphenyl group. These groups are common in many biologically active compounds and materials with interesting chemical properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and various types of carbon-carbon bond formations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, density, and solubility would need to be determined experimentally .Applications De Recherche Scientifique

Crystal Structure Analysis

The study of crystal structures involving related compounds, such as 1-Ethyl-4′-(1H-indol-3-ylcarbonyl)-1′-methyl-2,2′′-dioxodispiro[indoline-3,2′-pyrrolidine-3′,3′′-indoline]-4′-carbonitrile, provides insights into the molecular configurations and interactions of complex indoline derivatives. These analyses contribute to the understanding of molecular geometries and potential applications in materials science and molecular engineering (Inglebert et al., 2013).

Medicinal Chemistry and Drug Design

Compounds structurally related to 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline have been explored for their potential in medicinal chemistry. For example, derivatives have been investigated for their roles as inhibitors in biological systems, offering pathways for developing novel therapeutic agents. Such research underlines the compound's significance in the drug design process, particularly in targeting specific proteins or enzymes involved in disease pathways (Hutchinson et al., 2009).

Synthesis and Chemical Reactivity

Research into the synthetic routes and reactivity of indoline derivatives, including those structurally akin to this compound, provides valuable knowledge on the formation of complex heterocyclic compounds. This area of study is crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential applications across various scientific fields, from materials science to pharmacology (Novotortsev et al., 2021).

Catalysis and Organic Transformations

The utilization of related indoline compounds in catalytic processes and organic transformations underscores their versatility and functional applicability in synthetic chemistry. These studies highlight the potential of such compounds in facilitating a variety of chemical reactions, thereby contributing to the advancement of green chemistry and efficient synthetic strategies (Xing et al., 2014).

Molecular Docking and Computational Studies

Indoline derivatives similar to this compound are subjects of computational studies and molecular docking to understand their interaction with biological targets. This research is instrumental in the rational design of compounds with desired biological activities and in predicting their efficacy and potential binding modes (Aziz et al., 2021).

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-26-20-6-4-18(14-21(20)27-2)28(24,25)23-12-9-17-13-16(3-5-19(17)23)15-7-10-22-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHKCJWWOQRPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)

![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)

![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)

![2-((4-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926414.png)